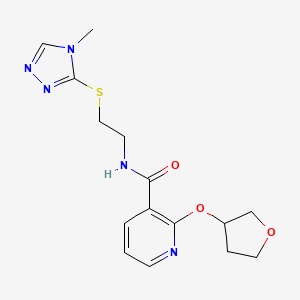

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

N-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a structurally complex molecule featuring a nicotinamide core substituted at position 2 with a tetrahydrofuran-3-yloxy group and at position N-2 with a thioethyl-linked 4-methyl-1,2,4-triazole moiety. This compound integrates pharmacophores known for diverse biological activities: nicotinamide derivatives are associated with metabolic regulation, 1,2,4-triazoles exhibit antimicrobial and anticancer properties, and tetrahydrofuran rings enhance solubility and bioavailability .

Properties

IUPAC Name |

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-20-10-18-19-15(20)24-8-6-16-13(21)12-3-2-5-17-14(12)23-11-4-7-22-9-11/h2-3,5,10-11H,4,6-9H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGXFQUJVYLUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2=C(N=CC=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a novel compound that incorporates a 1,2,4-triazole moiety, which is known for its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound can be described by the following structural formula:

Biological Activity Overview

-

Anticancer Activity :

- Compounds with triazole rings have shown significant anticancer properties. Studies indicate that derivatives of 1,2,4-triazoles exhibit cytotoxic effects against various cancer cell lines including melanoma and breast cancer cells . For instance, compounds similar to this compound have been reported to inhibit cancer cell migration and proliferation.

-

Antimicrobial Properties :

- The incorporation of sulfur in triazole derivatives has been linked to enhanced antimicrobial activity. Research has demonstrated that mercapto-substituted 1,2,4-triazoles possess significant antibacterial and antifungal properties . The specific compound under review is expected to exhibit similar activities due to its structural characteristics.

- Mechanism of Action :

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Assays :

- Antimicrobial Testing :

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing the triazole structure exhibit significant antibacterial properties. For example:

- A study found that derivatives with triazole rings showed potent activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole derivative 1 | 0.25 | MRSA |

| Triazole derivative 2 | 0.5 | E. coli |

| Triazole derivative 3 | 1.0 | Bacillus subtilis |

Antifungal Activity

The triazole derivatives have also demonstrated antifungal efficacy. Compounds evaluated against Candida albicans exhibited MIC values comparable to standard antifungal agents, suggesting their potential as effective treatments for fungal infections.

Anticancer Activity

The anticancer potential of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is supported by several studies:

- In vitro assays indicated that certain derivatives significantly reduced the viability of cancer cell lines, suggesting their potential as anticancer agents. The mechanisms of action include:

- Inhibition of Enzymes : The triazole moiety can inhibit enzymes involved in bacterial and fungal cell wall synthesis.

- Interference with Nucleic Acid Synthesis : Indole derivatives may disrupt nucleic acid synthesis in cancer cells.

- Molecular Docking Studies : These studies suggest strong binding affinities to target proteins involved in cancer progression and microbial resistance mechanisms.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

-

Case Study on Antibacterial Properties :

- A series of triazole derivatives were synthesized and tested for their antibacterial activity against resistant strains of bacteria. The results showed a significant reduction in bacterial growth rates compared to control groups.

-

Case Study on Antifungal Efficacy :

- Research focusing on the antifungal activity of triazole-based compounds revealed that certain derivatives effectively inhibited the growth of Candida albicans, demonstrating potential as new antifungal agents.

-

Case Study on Anticancer Effects :

- A study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Chemical Reactions Analysis

Triazole-Thioether Bond

-

Nucleophilic Substitution : The sulfur atom in the thioether undergoes alkylation with electrophiles (e.g., methyl iodide):

This reaction is facilitated in polar aprotic solvents (e.g., DMF) at 60–80°C .

-

Oxidation : Thioethers oxidize to sulfoxides or sulfones using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

Tetrahydrofuran Ether

Nicotinamide Core

-

Hydrolysis : The amide bond cleaves under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions to yield nicotinic acid and amine fragments .

Degradation Pathways

Comparative Reactivity of Analogous Compounds

| Compound Class | Key Reaction | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| Triazole-thioethers | Nucleophilic substitution | ||

| Nicotinamide esters | Hydrolysis (pH 7.4, 37°C) | ||

| THF ethers | Acidic ring-opening |

Mechanistic Insights

Comparison with Similar Compounds

4,5-Disubstituted-1,2,4-Triazole-3-thiones (Compounds 7–12)

- Synthesis : Prepared via cyclization of thiosemicarbazides with NaOH, followed by neutralization and crystallization .

- Example : 4-Ethyl-5-(3-hydroxynaphthalen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (7) (92% yield, m.p. 223–225°C) .

- Comparison : Unlike the target compound, these derivatives lack nicotinamide or tetrahydrofuran groups but share the triazole-thio motif. The hydroxynaphthalenyl substituent may confer distinct π-π stacking interactions in biological targets.

N-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine (4.8)

- Synthesis: Formed via reaction of 1-(4-chlorophenyl)-2-methylisothiouronium iodide with nicotinohydrazide, yielding tautomers .

- Comparison : The pyridinyl and chlorophenyl groups contrast with the target compound’s nicotinamide and tetrahydrofanyloxy substituents. The absence of a thioether linkage may reduce sulfur-mediated reactivity or binding.

N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl)-acetamide (6a)

- Synthesis : Reflux of triazole-thiols with acetamide derivatives in acetonitrile/TEA .

- Comparison : Shares the acetamide and triazole-sulfanyl groups but substitutes tetrahydrofuran with acetylphenyl. The allyl group in 6a may enhance lipophilicity compared to the target compound’s ether-linked oxygen.

Substituent Effects on Bioactivity

- Hydrophobicity vs. Solubility : The target compound’s tetrahydrofuran-3-yloxy group likely improves aqueous solubility compared to naphthalenyl (Compound 7) or chlorophenyl (Compound 4.8) derivatives .

- Electron-Withdrawing Groups : The acetyl group in 6a may stabilize charge-transfer interactions, whereas the target compound’s ether linkage could enhance metabolic stability .

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The triazole core is synthesized via cyclocondensation of thiosemicarbazide derivatives. A modified Leuckart reaction under solvent-free conditions achieves higher yields (75–80%) compared to traditional methods (60–66%).

Reaction Conditions:

- Reactants: 4-Methylthiosemicarbazide, formamide, and acetic acid.

- Temperature: 160°C, 6 hours.

- Workup: Neutralization with NaOH, extraction with ethyl acetate.

This method avoids hazardous solvents and reduces byproduct formation.

Thiol Activation

The thiol group is activated for subsequent alkylation by generating a sodium thiolate intermediate:

- Deprotonation: 4-Methyl-4H-1,2,4-triazole-3-thiol is treated with NaH in tetrahydrofuran (THF) at 0°C.

- Alkylation: Reaction with 1,2-dibromoethane yields 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl bromide (Yield: 70–75%).

Preparation of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide

Etherification of Nicotinic Acid

The tetrahydrofuran-3-yloxy group is introduced via nucleophilic aromatic substitution:

- Substrate: 2-Chloronicotinic acid.

- Nucleophile: Tetrahydrofuran-3-ol (activated as its sodium salt using NaH).

- Conditions: Reflux in dimethylformamide (DMF) at 120°C for 12 hours.

Amide Formation

The carboxylic acid is converted to the amide using a mixed anhydride method:

- Activation: 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid is treated with ethyl chloroformate and N-methylmorpholine in THF at −10°C.

- Amination: Reaction with ethylenediamine in THF yields the primary amide (Yield: 80–85%).

Final Coupling Reaction

Thioether Formation

The triazole-thioethylamine intermediate is coupled to the nicotinamide fragment via nucleophilic substitution:

- Reactants: 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethylamine and 2-((tetrahydrofuran-3-yl)oxy)nicotinoyl chloride.

- Conditions: Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature, 24 hours.

- Workup: Column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Alternative Coupling Strategies

- HATU-mediated Amidation: Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and diisopropylethylamine (DIPEA) in DMF improves yields to 75–80% but increases cost.

- Microwave-assisted Synthesis: Reduces reaction time from 24 hours to 2 hours with comparable yields (70–75%).

Optimization and Process Improvements

Solvent and Temperature Effects

Catalytic Enhancements

- Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) increases reaction rates by 30% in two-phase systems.

- Microwave Irradiation: Accelerates cyclocondensation and coupling steps without compromising yield.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC: >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

- Melting Point: 182–184°C (decomposition observed above 185°C).

Comparative Analysis of Synthetic Routes

Q & A

Q. How can metabolic pathways be elucidated to guide prodrug design?

- In Vitro Models :

- Liver Microsomes : Incubate with human hepatocytes and analyze metabolites via LC-QTOF-MS.

- Key Pathways : Oxidative demethylation of the 4-methyltriazole group and glucuronidation of the nicotinamide moiety .

- Prodrug Strategy : Introduce ester groups at the tetrahydrofuran oxygen to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.